molecular formula C10H14N2O2 B1307771 2-(3,4-Dimethoxyphenyl)ethanimidamide CAS No. 757878-04-9

2-(3,4-Dimethoxyphenyl)ethanimidamide

Cat. No. B1307771
M. Wt: 194.23 g/mol
InChI Key: RVUXCWDICCCZHU-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethoxyphenyl)ethanimidamide” is a chemical compound . It is related to the phenethylamine class .


Molecular Structure Analysis

The molecular formula of “2-(3,4-Dimethoxyphenyl)ethanimidamide” is C10H14N2O2 . The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-13-8-4-3-7 (6-10 (11)12)5-9 (8)14-2;/h3-5H,6H2,1-2H3, (H3,11,12);1H .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 230.69 . The SMILES string representation of the compound is Cl.COc1ccc (CC (N)=N)cc1OC .

Scientific Research Applications

Bromination of Aromatic Ethers

Research by Xu Yong-nan (2012) demonstrates the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate from methyl 2-(3,4-dimethoxyphenyl)ethanoate, highlighting an approach for electrophilic aromatic bromination of aromatic ethers (Xu Yong-nan, 2012).

Synthesis and Antioxidant Properties

Ünver et al. (2011) synthesized a series of compounds including 4-(3,4-dimethoxyphenethyl)-5-akyl/aryl-2H-1,2,4-triazol-3(4H)-ones by reacting ethyl 2-(ethoxy)(alkylidene/arylidene)hydrazinecarboxylate with 2-(3,4-dimethoxyphenyl)ethanamine. These compounds were characterized and tested for antioxidant properties, showing significant activity (Ünver et al., 2011).

Acid Cyclization of Amino-Substituted Heterocycles

Zinchenko et al. (2009) investigated the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. This study provides insights into the application of 2-(3,4-Dimethoxyphenyl)ethanimidamide in the synthesis of various heterocyclic compounds (Zinchenko et al., 2009).

Synthesis and Characterization of Dithio-Triazines

Tayade and Waghmare (2016) carried out research on the isomerization of series of compounds to synthesize dithio-1,3,5-triazines containing chalcone moieties, demonstrating the versatility of 2-(3,4-Dimethoxyphenyl)ethanimidamide in organic synthesis (Tayade & Waghmare, 2016).

Decarboxylation of α-Ethoxycarbonyloxybenzyl Cyanides

Research by Bansal et al. (1983) involved the decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, leading to the production of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl) ethane. This study showcases the application in the study of reaction mechanisms and synthesis of complex organic compounds (Bansal et al., 1983).

Photophysical Investigation of DMHP Dye

Asiri et al. (2017) synthesized (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) and investigated its electronic absorption, emission spectra, and solvatochromic properties. This highlights the role of 2-(3,4-Dimethoxyphenyl)ethanimidamide in the development of materials with specific optical properties (Asiri et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety pictogram associated with it is GHS07, which represents a warning .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUXCWDICCCZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400076
Record name 2-(3,4-dimethoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)ethanimidamide

CAS RN

757878-04-9
Record name 2-(3,4-dimethoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HK Kang, SW Hwang, DW Kim, V Breton… - Managed Grids and Cloud …, 2010 - Springer
Plasmepsins (PMs) are involved in the degradation of host cell hemoglobin during malaria infection. PM II and IV initiate the degradative process, and have been suggested as attractive …
Number of citations: 6 link.springer.com

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